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Compound Name: Nootkatin

Cat. No.: B12803902 Get Quote

Introduction

Nootkatin is a naturally occurring sesquiterpenoid found in the heartwood of several species of

cedar, most notably the yellow cedar (Cupressus nootkatensis), from which it derives its name.

As a tropolone, a class of compounds known for their unique seven-membered aromatic ring

structure, nootkatin exhibits a range of biological activities, including antifungal, insecticidal,

and antioxidant properties. This has led to growing interest in its potential applications in

agriculture, pharmaceuticals, and as a natural preservative.

This technical guide provides a comprehensive overview of the spectroscopic methods used to

identify and characterize nootkatin. Due to the limited availability of publicly accessible,

detailed spectroscopic data for nootkatin, this document also includes a thorough analysis of

the closely related and often co-occurring compound, nootkatone, for comparative purposes.

The structural similarities and differences between these two compounds are highlighted to aid

researchers in their analytical endeavors. This guide is intended for researchers, scientists, and

professionals in the fields of natural product chemistry, analytical chemistry, and drug

development.

Spectroscopic Data of Nootkatin
While comprehensive spectroscopic data for nootkatin is not as widely reported as for

nootkatone, mass spectrometry is a key technique for its identification.

Mass Spectrometry (MS) of Nootkatin
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule,

which corresponds to its molecular weight and fragmentation pattern. This is crucial for

identifying nootkatin, especially in complex mixtures like essential oils.

Table 1: Mass Spectrometry Data for Nootkatin

Technique
Key Fragments (m/z) and Relative
Intensities

GC-MS

Data not explicitly detailed in the provided

search results. A visual representation of the

mass spectrum is available in some literature.[1]

Comparative Spectroscopic Analysis of Nootkatone
Nootkatone is a structurally similar sesquiterpenoid often found alongside nootkatin. Its

extensive spectroscopic data serves as a valuable reference for the analysis of nootkatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy of
Nootkatone
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic

compounds.

Table 2: ¹H NMR Spectroscopic Data for Nootkatone
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 5.80 s -

H-12 4.78 d -

H-13 1.77 s -

H-14 0.99 d -

H-15 1.15 s -

Solvent: CDCl₃,

Frequency: 400 MHz

Table 3: ¹³C NMR Spectroscopic Data for Nootkatone
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Carbon Chemical Shift (δ, ppm)

C-1 124.6

C-2 199.6

C-3 42.0

C-4 32.7

C-5 170.4

C-6 43.9

C-7 40.3

C-8 31.6

C-9 33.0

C-10 170.4

C-11 149.0

C-12 109.2

C-13 20.8

C-14 14.9

C-15 16.8

Solvent: CDCl₃, Frequency: 150 MHz[2]

Mass Spectrometry (MS) of Nootkatone
The mass spectrum of nootkatone shows a distinct fragmentation pattern that is useful for its

identification.

Table 4: Mass Spectrometry Data for Nootkatone
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Technique Molecular Ion (M⁺) (m/z) Key Fragments (m/z)

EI-MS (70 eV) 218 147, 121, 91, 41[3]

GC-MS 218 41, 147, 91, 121, 79[4]

Infrared (IR) Spectroscopy of Nootkatone
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Infrared (IR) Spectroscopy Data for Nootkatone

Functional Group Wavenumber (cm⁻¹)

C=O (conjugated ketone) ~1667

C=C (alkene) ~1615

C-H (sp³ hybridized) ~2850-3000

C-H (sp² hybridized) ~3080

Ultraviolet-Visible (UV-Vis) Spectroscopy of Nootkatone
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly conjugated systems.

Table 6: UV-Vis Spectroscopy Data for Nootkatone

Solvent λmax (nm) Molar Absorptivity (ε)

Ethanol 237 17000[4]

Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic analysis of natural

products like nootkatin.

Sample Preparation
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Extraction: Nootkatin is typically extracted from the heartwood of yellow cedar using organic

solvents such as hexane or methanol.

Purification: The crude extract is then subjected to chromatographic techniques like column

chromatography or high-performance liquid chromatography (HPLC) to isolate pure

nootkatin.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified nootkatin in approximately 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are

sufficient.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise

ratio.

2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and

proton-carbon correlations for complete structural assignment.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the purified nootkatin in a volatile organic

solvent (e.g., hexane, ethyl acetate).

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injection: Inject a small volume (e.g., 1 µL) of the sample solution.
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Temperature Program: Use a temperature gradient to separate the components of the

sample. For example, start at 60°C and ramp up to 240°C.

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a mass range of m/z 40-400.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of solid nootkatin with dry potassium bromide (KBr) and

press into a thin pellet.

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate

(e.g., NaCl).

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000-400 cm⁻¹.

Background: Record a background spectrum of the empty sample holder or pure KBr

pellet.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of nootkatin in a UV-transparent solvent (e.g.,

ethanol, methanol) of known concentration.

Data Acquisition:

Instrument: A dual-beam UV-Vis spectrophotometer.

Cuvette: Use a quartz cuvette with a 1 cm path length.
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Scan Range: Typically 200-400 nm.

Blank: Use the pure solvent as a blank.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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